1-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-dimethylbutan-2-one
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Overview
Description
1-[4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-3,3-dimethylbutan-2-one is a complex organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-3,3-dimethylbutan-2-one typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-3,3-dimethylbutan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can yield simpler boronic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic ester site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various boronic acid derivatives, phenolic compounds, and substituted ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug design. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and modulating enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 1-[4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-3,3-dimethylbutan-2-one is unique due to its specific structural features, which include the combination of a boronic ester group with a butan-2-one moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields .
Properties
Molecular Formula |
C19H29BO5 |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C19H29BO5/c1-17(2,3)16(21)12-23-13-9-10-15(22-8)14(11-13)20-24-18(4,5)19(6,7)25-20/h9-11H,12H2,1-8H3 |
InChI Key |
YOOSRJZCSCIJFL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC(=O)C(C)(C)C)OC |
Origin of Product |
United States |
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